molecular formula C20H16Cl2N2O5S B2968409 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(2,4-dichlorophenoxy)acetate CAS No. 877637-03-1

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(2,4-dichlorophenoxy)acetate

Cat. No.: B2968409
CAS No.: 877637-03-1
M. Wt: 467.32
InChI Key: QMYKIGVMAJZWAD-UHFFFAOYSA-N
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Description

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(2,4-dichlorophenoxy)acetate is a heterocyclic compound featuring a pyran-4-one core fused with a pyrimidine ring via a thioether linkage. The pyrimidine moiety is substituted with methyl groups at positions 4 and 6, while the pyran-4-one is esterified with a 2-(2,4-dichlorophenoxy)acetic acid group.

Synthetic routes for analogous compounds (e.g., pyrimidinylthio acetates) often involve alkylation of thiopyrimidines with chloroacetate derivatives under basic conditions . For instance, ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (compound 1) is synthesized via similar alkylation strategies , which may parallel the synthesis of the target compound.

Properties

IUPAC Name

[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(2,4-dichlorophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N2O5S/c1-11-5-12(2)24-20(23-11)30-10-14-7-16(25)18(8-27-14)29-19(26)9-28-17-4-3-13(21)6-15(17)22/h3-8H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMYKIGVMAJZWAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)COC3=C(C=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(2,4-dichlorophenoxy)acetate is a complex organic compound that exhibits notable biological activities. Its unique structural features, including a thioether linkage and the presence of pyrimidine and pyran moieties, suggest potential applications in various therapeutic areas. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

C23H22Cl2N2O5SC_{23}H_{22}Cl_2N_2O_5S

With a molecular weight of approximately 484.41 g/mol. The structure incorporates a pyrimidine ring, a pyran core, and a dichlorophenoxyacetate group, contributing to its diverse biological interactions.

Biological Activity

1. Mechanism of Action

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that it acts as an antagonist to the apelin (APJ) receptor, which plays a critical role in cardiovascular homeostasis and energy metabolism .

2. Pharmacological Effects

The compound has demonstrated several pharmacological effects:

  • Cardiovascular Effects : As an APJ receptor antagonist, it may influence cardiovascular function and has potential implications in treating heart-related diseases.
  • Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit antimicrobial properties, indicating that this compound may also possess such activity.

Case Studies

  • Antagonistic Activity : A study characterized the compound's ability to selectively inhibit the APJ receptor over other GPCRs, indicating its potential for targeted therapeutic applications .
  • Synthesis and Structure-Activity Relationship (SAR) : Research on related compounds has emphasized the importance of the thioether linkage in enhancing biological activity. The SAR analysis suggests that modifications in the side chains can significantly impact the efficacy of the compound.

Comparison of Similar Compounds

Compound NameStructural FeaturesNotable Activities
6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoatePyrimidine and pyran moietiesAPJ receptor antagonist
6-(1,3-Diphenyl-1H-pyrazol-4-yl)-4-oxo-2-thioxoPyrazole ringAntitumor and antimicrobial
6-(Benzothiazolyl) derivativesBenzothiazole moietyAntibacterial properties

Toxicological Considerations

While exploring the biological activity, it is essential to consider potential toxicological effects associated with the compound's components. For instance, studies on 2,4-Dichlorophenoxyacetic acid (a related component) have shown renal effects at certain doses . Understanding these effects is crucial for assessing safety profiles in pharmacological applications.

Comparison with Similar Compounds

(E)-6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(3,4,5-trimethoxyphenyl)acrylate (CAS 877636-95-8)

Key Differences :

  • The pyrimidine ring is mono-methylated (4-methyl) instead of dimethylated (4,6-dimethyl).
  • The ester group is a 3-(3,4,5-trimethoxyphenyl)acrylate instead of 2-(2,4-dichlorophenoxy)acetate. Implications:
  • Reduced steric hindrance in the pyrimidine ring may enhance binding to biological targets.
  • The trimethoxyphenyl group could improve solubility compared to the dichlorophenoxy moiety .

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1)

Key Differences :

  • A thietane ring replaces the pyran-4-one core.
  • The substituent at position 4 of the pyrimidine is a thietan-3-yloxy group instead of a methyl.
    Implications :

Functional Group Analogues

2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide

Key Differences :

  • The core structure is a thieno[3,2-d]pyrimidinone instead of a pyran-pyrimidine hybrid.
  • The sulfanyl acetamide group is retained but linked to a trifluoromethylphenyl substituent.
    Implications :
  • The thienopyrimidine core may enhance electron-deficient character, affecting reactivity in nucleophilic substitutions .

1-(4-Chlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione

Key Differences :

  • A dihydropyrimidine-2-thione core replaces the pyran-pyrimidine system.
  • Substituents include a 4-chlorophenyl group and methyl groups.
    Implications :

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Activities
Target Compound C₂₁H₁₉Cl₂N₂O₅S 493.36 4,6-dimethylpyrimidinylthio, 2,4-dichlorophenoxyacetate Likely agrochemical activity (inferred)
(E)-6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(3,4,5-trimethoxyphenyl)acrylate C₂₃H₂₂N₂O₇S 470.50 4-methylpyrimidinylthio, 3,4,5-trimethoxyphenyl acrylate Improved solubility
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate C₁₀H₁₄N₂O₃S₂ 286.36 Thietan-3-yloxy, ethyl acetate Conformational rigidity
1-(4-Chlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione C₁₃H₁₅ClN₂S 266.79 4-chlorophenyl, dihydropyrimidine-2-thione Calcium channel blockade, antibacterial

Research Findings and Implications

  • Synthetic Flexibility : The pyrimidinylthio methyl group in the target compound allows for modular synthesis, as seen in analogues like compound 1 .
  • In contrast, trimethoxyphenyl or trifluoromethyl groups (as in analogues) are prevalent in pharmaceuticals .

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